N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
CAS No.: 476447-83-3
Cat. No.: VC4185526
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476447-83-3 |
|---|---|
| Molecular Formula | C25H24N4O2S |
| Molecular Weight | 444.55 |
| IUPAC Name | N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) |
| Standard InChI Key | HIEKWLMESZYOGF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 |
Introduction
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, benzyl groups, and a methoxybenzamide moiety, which contribute to its unique chemical and biological properties.
Synthesis Methods
The synthesis of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves several steps:
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Formation of the Triazole Ring: This involves the cyclization of appropriate precursors under specific conditions, often using hydrazine derivatives and carbon disulfide.
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Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions using benzyl chloride or benzyl bromide.
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Attachment of the Methoxybenzamide Moiety: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Chemical Reactions and Reactivity
This compound can undergo various chemical reactions, including:
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Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like sodium borohydride.
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Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Biological Activity and Applications
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has potential applications in several fields:
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Biology: Investigated for its antimicrobial properties due to the triazole ring's known biological activity.
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Medicine: Explored for therapeutic applications, including anticancer and antifungal properties.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The benzylsulfanyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives like 4-(5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine and N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide. The unique combination of benzyl and methoxybenzamide groups in N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide may confer distinct biological activities and chemical properties compared to these compounds.
Research Findings
Recent studies have shown that triazole derivatives exhibit significant antitumor properties. Compounds similar to N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide have been tested on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in tumor cells.
| Compound | IC50 Values (µM) | Cancer Cell Lines |
|---|---|---|
| Similar Triazole Derivatives | 2-10 | A549, HCC827 |
These findings suggest that N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide may possess comparable or superior antitumor efficacy, warranting further investigation.
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